![molecular formula C19H23NO2 B252714 N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine](/img/structure/B252714.png)
N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine is an organic compound with a complex structure that includes a cyclopropane ring, a methoxy group, and a benzyl ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl ether linkage can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of the benzyl ether linkage can yield alcohols.
Applications De Recherche Scientifique
N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular signaling pathways. Detailed studies using techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular docking simulations can provide insights into these interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-N-(2-thienylmethyl)amine
- N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine
- N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}cyclopropanamine
Uniqueness
N-cyclopropyl-N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amine is unique due to its specific structural features, such as the presence of a cyclopropane ring and a methoxy group
Propriétés
Formule moléculaire |
C19H23NO2 |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]cyclopropanamine |
InChI |
InChI=1S/C19H23NO2/c1-14-5-3-4-6-16(14)13-22-18-10-7-15(11-19(18)21-2)12-20-17-8-9-17/h3-7,10-11,17,20H,8-9,12-13H2,1-2H3 |
Clé InChI |
QWLZYLUPZAWJPB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3CC3)OC |
SMILES canonique |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3CC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B252634.png)
![N-[4-(diethylamino)-2-methylphenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B252635.png)
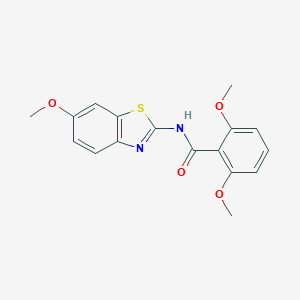
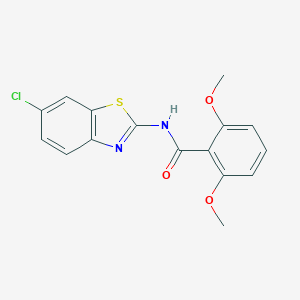
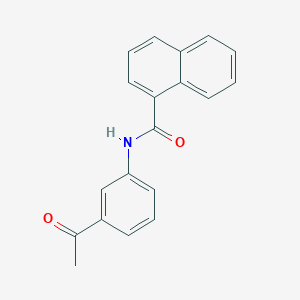
![4-Bromo-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B252640.png)
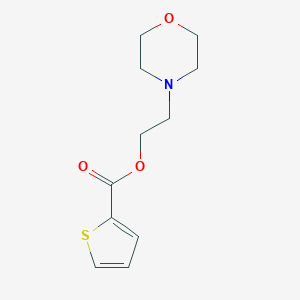
![3-chloro-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B252645.png)
![N-[(2,4-dimethoxyphenyl)carbamothioyl]-3-propoxybenzamide](/img/structure/B252646.png)
![2-{[4-(2-Hydroxyethoxy)benzyl]amino}-1-phenylethanol](/img/structure/B252678.png)
![[4-({[2-(2-Methoxyphenyl)ethyl]amino}methyl)phenoxy]acetic acid](/img/structure/B252679.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B252682.png)
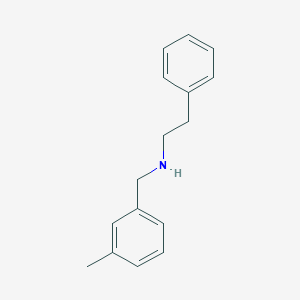
![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)
